6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that features a unique combination of bromine, fluorine, and difluoromethyl groups attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide at elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of microwave irradiation has been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile, using bases such as potassium carbonate or sodium hydride.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Cross-Coupling Reactions: Palladium catalysts are often used in cross-coupling reactions, with bases like potassium carbonate and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and difluoromethyl groups can enhance binding affinity and selectivity by influencing the compound’s electronic and steric properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 3-Bromo-2-(difluoromethyl)pyridine
- 5-Bromo-2-(difluoromethyl)pyridine
Uniqueness
6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine is unique due to the presence of both bromine and fluorine atoms on the imidazo[1,2-a]pyridine core, which imparts distinct electronic properties and reactivity.
Properties
IUPAC Name |
6-bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-4-1-2-5-13-6(7(10)11)8(12)14(5)3-4/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZRCPYIXZVHQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Br)F)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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